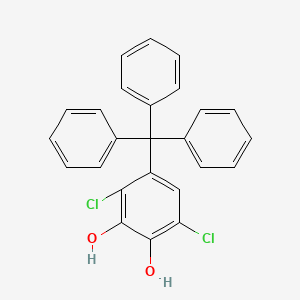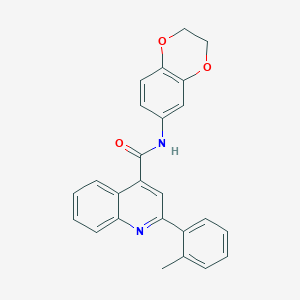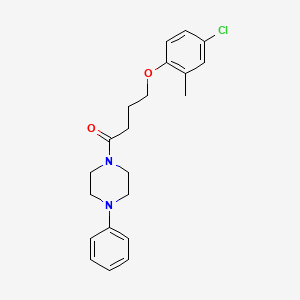
3,6-Dichloro-4-(triphenylmethyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-4-(triphenylmethyl)benzene-1,2-diol is an aromatic compound derived from benzene It features two hydroxyl groups at positions 1 and 2, two chlorine atoms at positions 3 and 6, and a triphenylmethyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-(triphenylmethyl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactionsThe triphenylmethyl group can be introduced via Friedel-Crafts alkylation using triphenylmethyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and alkylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures, as well as the use of solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-(triphenylmethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or the triphenylmethyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or ammonia under basic conditions.
Major Products
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dechlorinated or detriphenylmethylated derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
3,6-Dichloro-4-(triphenylmethyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-(triphenylmethyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The presence of chlorine atoms and hydroxyl groups can modulate its reactivity and stability, affecting its overall biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichlorocatechol: Similar structure but lacks the triphenylmethyl group.
4-(Triphenylmethyl)catechol: Similar structure but lacks the chlorine atoms.
3,6-Dichloro-4-methylcatechol: Similar structure but has a methyl group instead of the triphenylmethyl group.
Uniqueness
3,6-Dichloro-4-(triphenylmethyl)benzene-1,2-diol is unique due to the presence of both chlorine atoms and a bulky triphenylmethyl group, which can significantly influence its chemical reactivity and biological interactions. This combination of substituents provides distinct properties that can be leveraged in various applications, making it a valuable compound for research and industrial use .
Properties
CAS No. |
93374-03-9 |
|---|---|
Molecular Formula |
C25H18Cl2O2 |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
3,6-dichloro-4-tritylbenzene-1,2-diol |
InChI |
InChI=1S/C25H18Cl2O2/c26-21-16-20(22(27)24(29)23(21)28)25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16,28-29H |
InChI Key |
QQMLNNBSPONFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=C(C(=C4Cl)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N'-{[(2,4-dimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B11585989.png)

![2-(4-methylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11586000.png)


![(6Z)-6-(3-bromobenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11586020.png)
![(3Z)-1-(4-fluorobenzyl)-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11586027.png)
![(2Z)-6-(4-chlorobenzyl)-2-(4-ethylbenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11586039.png)
![N-cyclopentyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B11586041.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11586049.png)
![(5Z)-5-(2-chlorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586054.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11586061.png)
![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide](/img/structure/B11586079.png)
![1-[4-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11586081.png)
